DGAT1 Inhibition Potency: A Validated IC50 Value for Trans-2-(4-Bromobenzoyl)Cyclopentanecarboxylic Acid
In an enzymatic assay using membrane preparations from Sf9 cells overexpressing human (His)6DGAT1, trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid demonstrated an IC50 of 760 nM [1]. While this is a moderate potency compared to optimized clinical candidates (e.g., DGAT1-IN-3 with an IC50 of 38 nM for human DGAT1 [2]), it establishes a clear and quantifiable baseline for this specific compound class. This data point is crucial for researchers seeking to build or validate a DGAT1 inhibitor SAR series, as it provides a defined reference point for the (1R,2R)-trans-2-(4-bromobenzoyl)cyclopentanecarboxylic acid scaffold.
| Evidence Dimension | DGAT1 enzyme inhibition (human) |
|---|---|
| Target Compound Data | IC50 = 760 nM |
| Comparator Or Baseline | Optimized DGAT1 inhibitor (DGAT1-IN-3): IC50 = 38 nM for human DGAT1 [2] |
| Quantified Difference | Target compound is ~20-fold less potent than the optimized comparator. |
| Conditions | Membrane preparation from Sf9 cells overexpressing human (His)6DGAT1 [1] |
Why This Matters
Provides a validated, quantitative anchor point for structure-activity relationship (SAR) studies, enabling researchers to gauge the potency of new analogs against a known, moderate-affinity inhibitor.
- [1] BindingDB. (n.d.). Affinity Data for BDBM161384: IC50 = 760 nM for human DGAT1. BindingDB. View Source
- [2] MedChemExpress. (n.d.). Product Datasheet: DGAT1-IN-3 (Cat. No. HY-139876). MedChemExpress. View Source
